molecular formula C15H19FN4O2S B7055171 N-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl]-1-methylimidazole-4-sulfonamide

N-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl]-1-methylimidazole-4-sulfonamide

Cat. No.: B7055171
M. Wt: 338.4 g/mol
InChI Key: YIESGVOYYDUBPO-UHFFFAOYSA-N
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Description

N-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl]-1-methylimidazole-4-sulfonamide is a complex organic compound that features a pyrrolidine ring, a fluorophenyl group, and an imidazole sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl]-1-methylimidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The fluorophenyl group can be introduced via electrophilic aromatic substitution reactions, while the imidazole sulfonamide moiety is often synthesized through sulfonation reactions followed by nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl]-1-methylimidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl]-1-methylimidazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an inhibitor or modulator of specific biological pathways.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl]-1-methylimidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl]-1-methylimidazole-4-sulfonamide
  • N-[[1-(4-bromophenyl)pyrrolidin-3-yl]methyl]-1-methylimidazole-4-sulfonamide
  • N-[[1-(4-methylphenyl)pyrrolidin-3-yl]methyl]-1-methylimidazole-4-sulfonamide

Uniqueness

N-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl]-1-methylimidazole-4-sulfonamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug development.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN4O2S/c1-19-10-15(17-11-19)23(21,22)18-8-12-6-7-20(9-12)14-4-2-13(16)3-5-14/h2-5,10-12,18H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIESGVOYYDUBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2CCN(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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